molecular formula C28H27NO6 B11144982 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]norleucinate

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]norleucinate

Cat. No.: B11144982
M. Wt: 473.5 g/mol
InChI Key: YKIKLEGJQPPKEN-UHFFFAOYSA-N
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Description

4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}HEXANOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzo[c]chromen structure, which is known for its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}HEXANOATE typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}HEXANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}HEXANOATE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-METHYLBUTANOATE
  • 6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE
  • 6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}BUTANOATE

Uniqueness

4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}HEXANOATE is unique due to its specific structural features, such as the hexanoate side chain and the benzyloxycarbonyl group. These features can influence its chemical reactivity and biological activity, distinguishing it from similar compounds .

Properties

Molecular Formula

C28H27NO6

Molecular Weight

473.5 g/mol

IUPAC Name

(4-methyl-6-oxobenzo[c]chromen-3-yl) 2-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C28H27NO6/c1-3-4-14-23(29-28(32)33-17-19-10-6-5-7-11-19)27(31)34-24-16-15-21-20-12-8-9-13-22(20)26(30)35-25(21)18(24)2/h5-13,15-16,23H,3-4,14,17H2,1-2H3,(H,29,32)

InChI Key

YKIKLEGJQPPKEN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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